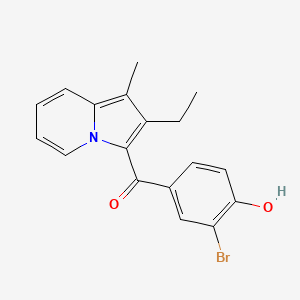
(3-Bromo-4-hydroxyphenyl)(2-ethyl-1-methylindolizin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-4-hydroxyphenyl)(2-ethyl-1-methylindolizin-3-yl)methanone is an organic compound that features a complex structure with both aromatic and heterocyclic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-hydroxyphenyl)(2-ethyl-1-methylindolizin-3-yl)methanone typically involves multi-step organic reactions. One common method includes the bromination of a hydroxyphenyl precursor followed by a coupling reaction with an indolizinyl derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-4-hydroxyphenyl)(2-ethyl-1-methylindolizin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Bromo-4-hydroxyphenyl)(2-ethyl-1-methylindolizin-3-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.
Mecanismo De Acción
The mechanism of action of (3-Bromo-4-hydroxyphenyl)(2-ethyl-1-methylindolizin-3-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing cellular pathways. The specific pathways involved depend on the context of its application, whether in biological systems or material science.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Bromo-4-hydroxyphenyl)(2-methylindolizin-3-yl)methanone
- (4-Hydroxyphenyl)(2-ethyl-1-methylindolizin-3-yl)methanone
- (3-Bromo-4-methoxyphenyl)(2-ethyl-1-methylindolizin-3-yl)methanone
Uniqueness
Compared to similar compounds, (3-Bromo-4-hydroxyphenyl)(2-ethyl-1-methylindolizin-3-yl)methanone stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable for specialized applications in research and industry.
Propiedades
Número CAS |
88274-10-6 |
|---|---|
Fórmula molecular |
C18H16BrNO2 |
Peso molecular |
358.2 g/mol |
Nombre IUPAC |
(3-bromo-4-hydroxyphenyl)-(2-ethyl-1-methylindolizin-3-yl)methanone |
InChI |
InChI=1S/C18H16BrNO2/c1-3-13-11(2)15-6-4-5-9-20(15)17(13)18(22)12-7-8-16(21)14(19)10-12/h4-10,21H,3H2,1-2H3 |
Clave InChI |
GARHUFRNXZOQNK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N2C=CC=CC2=C1C)C(=O)C3=CC(=C(C=C3)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate](/img/structure/B14386436.png)


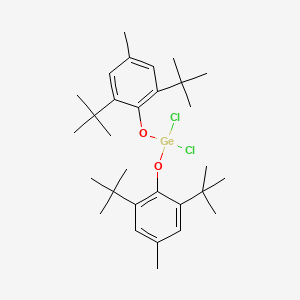
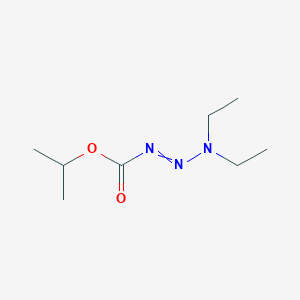
![2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14386486.png)

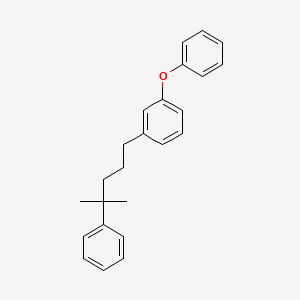
![Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B14386492.png)
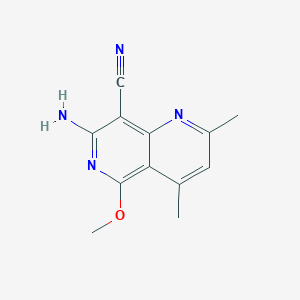
![N-[4-(Diethylsulfamoyl)phenyl]glycine](/img/structure/B14386508.png)
![1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole](/img/structure/B14386509.png)
![Lithium (diethylamino)(phenyl)[(triethylsilyl)oxy]methanide](/img/structure/B14386510.png)
